molecular formula C19H19F3N2 B11407105 1-(2,3,5,6-tetramethylbenzyl)-2-(trifluoromethyl)-1H-benzimidazole

1-(2,3,5,6-tetramethylbenzyl)-2-(trifluoromethyl)-1H-benzimidazole

Cat. No.: B11407105
M. Wt: 332.4 g/mol
InChI Key: DIEBTOIOOZCNQG-UHFFFAOYSA-N
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Description

1-[(2,3,5,6-TETRAMETHYLPHENYL)METHYL]-2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a trifluoromethyl group and a tetramethylphenyl group, which contribute to its unique chemical properties. Benzimidazole derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

The synthesis of 1-[(2,3,5,6-TETRAMETHYLPHENYL)METHYL]-2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOLE typically involves the reaction of ortho-phenylenediamine with a substituted benzaldehyde in the presence of an oxidizing agent such as sodium metabisulfite. The reaction is carried out in a mixture of solvents under mild conditions to yield the desired benzimidazole derivative . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-[(2,3,5,6-TETRAMETHYLPHENYL)METHYL]-2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(2,3,5,6-TETRAMETHYLPHENYL)METHYL]-2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOLE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(2,3,5,6-TETRAMETHYLPHENYL)METHYL]-2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound is known to bind to multiple receptors with high affinity, leading to the inhibition of key enzymes and signaling pathways involved in cell proliferation and survival. This results in the induction of apoptosis (programmed cell death) in cancer cells and the inhibition of microbial growth .

Comparison with Similar Compounds

1-[(2,3,5,6-TETRAMETHYLPHENYL)METHYL]-2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOLE can be compared with other benzimidazole derivatives, such as:

The uniqueness of 1-[(2,3,5,6-TETRAMETHYLPHENYL)METHYL]-2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOLE lies in its trifluoromethyl group, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H19F3N2

Molecular Weight

332.4 g/mol

IUPAC Name

1-[(2,3,5,6-tetramethylphenyl)methyl]-2-(trifluoromethyl)benzimidazole

InChI

InChI=1S/C19H19F3N2/c1-11-9-12(2)14(4)15(13(11)3)10-24-17-8-6-5-7-16(17)23-18(24)19(20,21)22/h5-9H,10H2,1-4H3

InChI Key

DIEBTOIOOZCNQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)CN2C3=CC=CC=C3N=C2C(F)(F)F)C)C

Origin of Product

United States

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